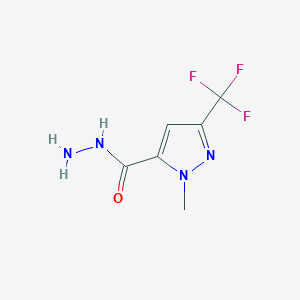

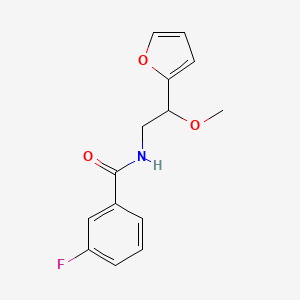

![molecular formula C16H12ClN3O4 B2361507 (4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)甲基 2-(4-氯苯氧基)乙酸酯 CAS No. 380195-56-2](/img/structure/B2361507.png)

(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)甲基 2-(4-氯苯氧基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the process used to create the compound. It may include the starting materials, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its behavior as a reactant or as a product, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This would include studying properties like melting point, boiling point, solubility, and reactivity .科学研究应用

Alzheimer’s Disease Treatment

This compound has been studied for its potential as an anti-Alzheimer agent. Derivatives of 4-oxobenzo[d][1,2,3]triazin have shown inhibitory activity against acetylcholinesterase (AChE), which is a key enzyme involved in the progression of Alzheimer’s disease . The inhibition of AChE can help reduce the symptoms and slow the progression of the disease.

Neuroprotective Agent

Some derivatives have demonstrated significant neuroprotective activity against oxidative stress induced by H2O2 in PC12 cells . This suggests potential applications in protecting neurons from damage, which is crucial for neurodegenerative diseases like Parkinson’s and Alzheimer’s.

Cholinesterase Inhibition

The compound has been screened for its cholinesterase inhibitory activity. It has shown good inhibitory activity against butyrylcholinesterase (BuChE), another enzyme associated with Alzheimer’s disease . Inhibitors of BuChE are considered to complement AChE inhibitors in treating Alzheimer’s disease.

Molecular Modeling and Dynamics

Molecular modeling and dynamic studies of the compound’s derivatives have been performed to understand their interaction with cholinesterase enzymes . These studies are crucial for drug design and development, providing insights into the binding affinities and inhibitory mechanisms.

作用机制

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.

Mode of Action

The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . For instance, one of the derivatives of this compound, referred to as compound 8e, inhibited BuChE via a mixed-type inhibition mode . This suggests that compound 8e can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle movement, breathing, heart rate, and learning. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

The inhibition of AChE and BuChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission. This can have various effects at the molecular and cellular level, potentially improving cognitive function in conditions like Alzheimer’s disease .

安全和危害

未来方向

属性

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-chlorophenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4/c17-11-5-7-12(8-6-11)23-9-15(21)24-10-20-16(22)13-3-1-2-4-14(13)18-19-20/h1-8H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGOYVYGESMMPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

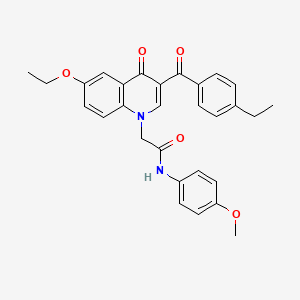

![3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2361428.png)

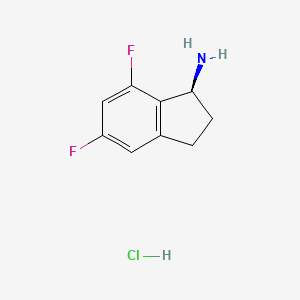

![2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2361429.png)

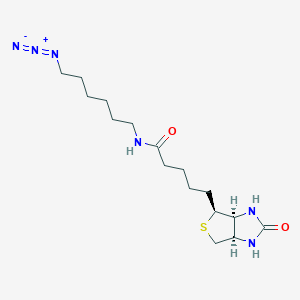

![1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361435.png)

![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2361436.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2361437.png)

![1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2361442.png)